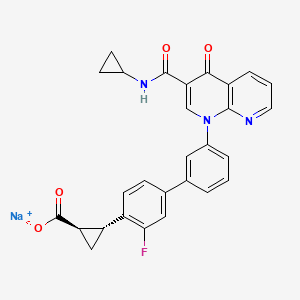

MK-0952 sodium

Description

Properties

CAS No. |

934995-88-7 |

|---|---|

Molecular Formula |

C28H21FN3NaO4 |

Molecular Weight |

505.5 g/mol |

IUPAC Name |

sodium trans-(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C28H22FN3O4.Na/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32;/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36);/q;+1/p-1/t21-,22+;/m0./s1 |

InChI Key |

KJLAICCEMQRZCH-UMIAIAFLSA-M |

Isomeric SMILES |

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)[O-])F.[Na+] |

Canonical SMILES |

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)[O-])F.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK0952; MK 0952; MK-0952; MK-0952 Sodium. |

Origin of Product |

United States |

Foundational & Exploratory

MK-0952 Sodium: A Technical Deep Dive into its Mechanism of Action as a Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

MK-0952 sodium is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular signaling pathways.[1][2] Developed for the potential treatment of cognitive disorders such as long-term memory loss, mild cognitive impairment, and Alzheimer's disease, MK-0952's mechanism of action centers on the modulation of cyclic adenosine monophosphate (cAMP) levels within the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism: Potent and Selective Inhibition of PDE4

MK-0952 is an intrinsically potent inhibitor of the PDE4 enzyme, demonstrating high affinity in enzymatic assays.[1][2] Its primary mechanism involves the prevention of cAMP hydrolysis, leading to an accumulation of this second messenger in neuronal cells.[4][5][6] This targeted action on PDE4, particularly the PDE4D isoform which is highly expressed in brain regions associated with learning and memory, forms the basis of its potential therapeutic effects.[4][7]

Quantitative Profile of MK-0952

The following table summarizes the key quantitative data that characterizes the potency and activity of MK-0952.

| Parameter | Value | Species/System | Reference |

| PDE4 Inhibition (IC50) | 0.6 nM | Enzymatic Assay | [1][2] |

| Whole Blood Activity (IC50) | 555 nM | Human | [1][2] |

Note: The discrepancy between the high intrinsic potency and the more limited whole blood activity suggests a paradigm for developing PDE4 inhibitors for CNS indications with potentially fewer systemic side effects.[1][2]

The cAMP/PKA/CREB Signaling Cascade: The Central Pathway

The cognitive-enhancing effects of MK-0952 are believed to be mediated through the well-established cAMP/PKA/CREB signaling pathway. By inhibiting PDE4, MK-0952 effectively amplifies this cascade.

An increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[5][6][7] Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a crucial transcription factor.[5][6] Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity and the formation of long-term memories.[5]

Preclinical Evidence and Experimental Protocols

While detailed, step-by-step experimental protocols from the primary discovery paper are not publicly available, the research indicates that the efficacy of MK-0952 was supported by in vivo results from two preclinical efficacy tests and one test assessing adverse effects.[1][2] A general workflow for assessing a novel PDE4 inhibitor like MK-0952 would typically involve the following stages:

References

- 1. Discovery of MK-0952, a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphodiesterase inhibitors as a target for cognition enhancement in aging and Alzheimer's disease: a translational overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE4 as a target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Discovery and Synthesis of MK-0952 Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0952 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of long-term memory loss and mild cognitive impairment. This document provides a comprehensive overview of the discovery and synthesis of its sodium salt. It includes a summary of its biological activity, detailed (where publicly available) synthetic methodologies, and a discussion of its mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction

The cyclic adenosine monophosphate (cAMP) signaling pathway is crucial for a variety of cellular functions, including synaptic plasticity and memory formation. Phosphodiesterase 4 (PDE4) is an enzyme that plays a key role in regulating intracellular cAMP levels by catalyzing its hydrolysis. Inhibition of PDE4 leads to an increase in cAMP, which in turn activates protein kinase A (PKA) and the cAMP response element-binding protein (CREB), processes essential for long-term potentiation and memory consolidation.

MK-0952 emerged from a discovery program focused on 8-biarylnaphthyridinones as a promising clinical candidate for cognitive enhancement.[1][2] This guide details the scientific journey of MK-0952 sodium, from its conceptualization to its chemical synthesis.

Discovery and Biological Activity

MK-0952 was identified as a highly potent inhibitor of the PDE4 enzyme.[1] A key aspect of its discovery was the optimization of its pharmacological profile to achieve high potency while attempting to manage the common side effects associated with PDE4 inhibitors, such as emesis.

Quantitative Biological Data

The biological activity of MK-0952 has been characterized by its potent enzymatic inhibition and its activity in a more physiologically relevant whole blood assay.

| Parameter | Value | Reference |

| PDE4 Enzyme Inhibition (IC50) | 0.6 nM | [1] |

| Human Whole Blood Activity (IC50) | 555 nM | [1] |

Table 1: In Vitro Activity of MK-0952

Mechanism of Action: PDE4 Signaling Pathway

MK-0952 exerts its effects by inhibiting the PDE4 enzyme, which is a critical regulator of the cAMP signaling cascade. The diagram below illustrates the central role of PDE4 and the therapeutic intervention of MK-0952.

Caption: PDE4 signaling pathway and the inhibitory action of MK-0952.

Synthesis of this compound

The synthesis of MK-0952, an 8-biarylnaphthyridinone derivative, involves a multi-step process. While the specific, detailed experimental protocol for the sodium salt is not fully available in the public domain, a general synthetic approach for this class of compounds can be inferred from related literature. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

The construction of the 8-biarylnaphthyridinone core is a key feature of the synthesis. This is typically achieved through a cyclization reaction to form the heterocyclic system, followed by cross-coupling to introduce the biaryl moiety.

Caption: A generalized synthetic workflow for the preparation of this compound.

Experimental Protocols (Illustrative)

The following protocols are illustrative of the types of reactions used in the synthesis of related 8-biarylnaphthyridinones and are not the specific, verified protocol for MK-0952.

Protocol 1: Formation of a Naphthyridinone Carboxylate Intermediate (Illustrative)

-

To a solution of the appropriate enamino ketoester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the substituted ethyl 1-phenyl-1,8-naphthyridin-4-one-3-carboxylate.

Protocol 2: Hydrolysis to the Carboxylic Acid (Illustrative)

-

To a solution of the ethyl ester intermediate in a mixture of THF and methanol (1:1), an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents) is added.

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until saponification is complete as monitored by TLC.

-

The organic solvents are removed under reduced pressure.

-

The aqueous residue is diluted with water and acidified to pH 3-4 with 1N hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield the carboxylic acid product.

Conclusion

This compound is a potent, selective PDE4 inhibitor that demonstrated promise in preclinical models for the treatment of cognitive disorders. Its discovery as part of the 8-biarylnaphthyridinone class highlights a significant effort in medicinal chemistry to modulate the cAMP signaling pathway for therapeutic benefit. While the clinical development of MK-0952 did not proceed to market, the science behind its discovery and synthesis provides valuable insights for researchers in the field of neuroscience and drug development.

References

MK-0952 Sodium: A Technical Overview for Cognitive Impairment Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of MK-0952 was discontinued, and the results from its Phase II clinical trial in Alzheimer's disease have not been publicly disclosed. This document summarizes the available preclinical data and the scientific rationale for its investigation as a treatment for cognitive impairment.

Introduction

MK-0952 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in intracellular signaling pathways relevant to memory and learning.[1][2] Developed by Merck, MK-0952 was investigated for its potential to treat long-term memory loss and mild cognitive impairment.[1][2] The rationale for its development was based on the hypothesis that inhibiting PDE4 could enhance cognitive function by modulating cyclic adenosine monophosphate (cAMP) levels in the brain.

Mechanism of Action: PDE4 Inhibition and Cognitive Enhancement

PDE4 is the primary enzyme responsible for the degradation of cAMP, a key second messenger in neurons. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity and memory formation.[3] This signaling cascade is believed to be a critical mechanism for cognitive enhancement.

Below is a diagram illustrating the proposed signaling pathway for cognitive enhancement through PDE4 inhibition.

Preclinical Data

MK-0952 was identified as a potent and selective PDE4 inhibitor. The available quantitative data from in vitro assays are summarized below.

| Parameter | Value | Reference |

| PDE4 Inhibition (IC50) | 0.6 nM | [1][2] |

| Whole Blood Activity (IC50) | 555 nM | [1][2] |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The significant difference between the intrinsic potency and the whole blood activity suggests that MK-0952 may have a high degree of plasma protein binding or other factors that limit its activity in a more complex biological matrix.

Preclinical studies in animal models reportedly showed efficacy in two cognitive tests and one test for adverse effects.[1][2] However, the specific quantitative results from these in vivo studies have not been detailed in the publicly available literature.

Experimental Protocols

While the specific, detailed protocols for the preclinical evaluation of MK-0952 are not publicly available, the following represents a generalized workflow for testing a novel cognitive enhancer in animal models, based on the information that efficacy was assessed in two preclinical tests.

In Vitro Enzyme Inhibition Assay (Hypothetical)

-

Objective: To determine the potency of MK-0952 in inhibiting PDE4 activity.

-

Method: Recombinant human PDE4 enzyme would be incubated with a fluorescently labeled cAMP substrate in the presence of varying concentrations of MK-0952. The enzymatic reaction would be stopped, and the amount of fluorescently labeled AMP product would be quantified. The IC50 value would be calculated from the dose-response curve.

In Vivo Cognitive Testing (Hypothetical)

-

Objective: To assess the efficacy of MK-0952 in reversing cognitive deficits in an animal model.

-

Animal Model: A common model is scopolamine-induced amnesia in rodents. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.

-

Procedure:

-

Animals would be habituated to the testing environment.

-

MK-0952 or a vehicle control would be administered at various doses and at a specified time before the cognitive task.

-

Scopolamine would be administered to induce a cognitive deficit.

-

Animals would be subjected to a memory task, such as the Novel Object Recognition test, where the time spent exploring a novel object versus a familiar one is measured.

-

Data would be analyzed to determine if MK-0952 treatment significantly improved performance compared to the vehicle-treated, scopolamine-impaired group.

-

Clinical Development and Current Status

A Phase II clinical trial (NCT00362024) was initiated to evaluate the efficacy and safety of MK-0952 in patients with mild to moderate Alzheimer's disease.[2][4] The study was completed in 2008; however, the results have not been publicly disclosed.[4][5][6] The development of MK-0952 for cognitive impairment appears to have been discontinued. The reasons for the discontinuation are not publicly known but could be related to a lack of efficacy, an unfavorable side-effect profile, or other strategic considerations.

Conclusion

References

- 1. Discovery of MK-0952, a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PDE4 as a target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. Phosphodiesterase inhibitors as a target for cognition enhancement in aging and Alzheimer's disease: a translational overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Selective PDE4 Inhibitors: A Technical Guide

Introduction

Phosphodiesterase 4 (PDE4) is an enzyme family that plays a crucial role in regulating intracellular signaling pathways by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The inhibition of PDE4 has emerged as a significant therapeutic strategy for a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[3][4] By preventing the degradation of cAMP, PDE4 inhibitors elevate its intracellular levels, which in turn modulates various cellular processes, most notably the suppression of inflammatory responses.[5] This guide provides an in-depth overview of the foundational research on selective PDE4 inhibitors, targeting researchers, scientists, and drug development professionals. It covers the core mechanism of action, key experimental protocols, and quantitative data on inhibitor potency and selectivity.

Core Mechanism of Action and Signaling Pathway

The primary function of PDE4 enzymes is the degradation of cAMP into its inactive form, adenosine monophosphate (AMP).[1] The therapeutic effect of PDE4 inhibitors stems from their ability to block this action, leading to an accumulation of intracellular cAMP.[5] This increase in cAMP activates downstream signaling cascades, primarily through two key proteins: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[5]

Activation of PKA leads to the phosphorylation of the cAMP-responsive element binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory cytokines.[5] The overall effect is a broad spectrum of anti-inflammatory actions, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), reduced activity of inflammatory cells such as neutrophils and eosinophils, and relaxation of airway smooth muscle.[6][7]

The PDE4 family consists of four subtypes—PDE4A, PDE4B, PDE4C, and PDE4D—encoded by four different genes.[4][8] These subtypes are expressed differently across various tissues and cells, which accounts for their distinct physiological roles. For instance, PDE4B and PDE4D are predominantly found in immune and inflammatory cells and are considered the primary drivers of the anti-inflammatory effects of PDE4 inhibitors.[8] Conversely, inhibition of PDE4D in the central nervous system has been linked to common side effects like nausea and emesis.[9][10] This has made the development of inhibitors with selectivity for PDE4B over PDE4D a key objective in modern drug discovery to enhance the therapeutic window.[9][11]

Quantitative Data on Selective PDE4 Inhibitors

The potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the IC50 values for several notable PDE4 inhibitors against different subtypes, highlighting their selectivity profiles.

| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Notes |

| Rolipram | - | - | - | - | Prototypical PDE4 inhibitor, often used as a reference compound.[2] Limited clinical use due to side effects.[12] |

| Roflumilast | >1000 nM[3] | 0.84 nM[3] | >1000 nM[3] | 0.68 nM[3] | Approved for COPD and plaque psoriasis.[3] Highly selective for PDE4B and PDE4D. |

| Apremilast | - | - | - | - | Approved for psoriatic arthritis.[3] Considered a pan-PDE4 inhibitor without significant subtype selectivity.[8] |

| Crisaborole | - | 490 nM[13] | - | - | Topical treatment for atopic dermatitis.[13] |

| (S)-Zl-n-91 | - | 20 nM[14] | - | 12 nM[14] | Experimental inhibitor with high potency and over 1000-fold selectivity against other PDE families.[14] |

| A33 | >10 µM[15] | 27 nM[15] | >10 µM[15] | 1569 nM[15] | Experimental inhibitor with ~50-fold selectivity for PDE4B over PDE4D.[15] |

| Compound 31 | - | 0.42 nM[3] | - | - | Benzoxaborole-based compound with high inhibitory affinity and selectivity for PDE4B.[3] |

Experimental Protocols

The characterization of selective PDE4 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro PDE4 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PDE4. A common method is the fluorescence polarization (FP) assay.

Methodology:

-

Principle: The assay utilizes a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM to AMP-FAM, the linear product is captured by a specific phosphate-binding agent, forming a large, slow-rotating complex. This leads to a high fluorescence polarization signal, which is proportional to PDE4 activity.[16]

-

Reagents:

-

Purified recombinant human PDE4 subtype (e.g., PDE4B1, PDE4D7).

-

Fluorescein-labeled cAMP (cAMP-FAM).

-

Phosphate-binding agent (e.g., nanoparticles).

-

Assay Buffer (e.g., 50 mM Tris, 6 mM MgCl2, pH 7.5).[10]

-

Test compounds serially diluted in DMSO.

-

-

Procedure:

-

Add assay buffer, PDE4 enzyme, and test compound (or DMSO for control) to the wells of a microplate.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[10]

-

Initiate the enzymatic reaction by adding the cAMP-FAM substrate.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the phosphate-binding agent to detect the product.

-

Measure fluorescence polarization using a suitable microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated relative to controls. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based PDE4 Assay

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit PDE4 in a physiological context.

Methodology:

-

Principle: These assays typically use a cell line engineered to express a specific PDE4 subtype and a cAMP-sensitive reporter system. Inhibition of PDE4 leads to an increase in intracellular cAMP, which activates the reporter.

-

Reagents & Materials:

-

HEK293T or other suitable cell line.

-

Expression vectors for the desired PDE4 subtype (e.g., PDE4B1).

-

cAMP-sensitive reporter construct (e.g., CRE-luciferase or a fluorescent biosensor).

-

Agonist to stimulate cAMP production (e.g., Forskolin, which activates adenylate cyclase).

-

Test compounds.

-

-

Procedure:

-

Seed cells (e.g., 1000 cells/well in a 1536-well plate) and incubate for 24 hours.[17]

-

Add test compounds at various concentrations and incubate.

-

Stimulate the cells with an agonist like Forskolin to induce cAMP production.

-

Incubate for a defined period to allow for cAMP accumulation and reporter activation.

-

Measure the reporter signal (e.g., luminescence or fluorescence).

-

-

Data Analysis: The response is normalized to controls (agonist alone vs. maximal inhibition). Concentration-response curves are generated to calculate the IC50 value of the compound in a cellular environment.[17]

In Vivo Models of Inflammation

Animal models are essential for evaluating the anti-inflammatory efficacy of PDE4 inhibitors in a whole-organism setting.

Methodology:

-

Model: A commonly used model is lipopolysaccharide (LPS)-induced pulmonary inflammation in mice or rats. LPS, a component of Gram-negative bacteria, induces a potent inflammatory response characterized by the influx of neutrophils into the lungs and the production of TNF-α.

-

Procedure:

-

Administer the PDE4 inhibitor to the animals (e.g., orally or via inhalation).

-

After a set pre-treatment time, challenge the animals with LPS (e.g., via intratracheal instillation or nebulization).

-

At a specific time point after the LPS challenge (e.g., 4-6 hours), euthanize the animals.

-

Collect bronchoalveolar lavage (BAL) fluid to quantify inflammatory cell counts (e.g., neutrophils).

-

Measure the concentration of TNF-α in the BAL fluid or lung tissue homogenate using ELISA.

-

-

Data Analysis: The efficacy of the inhibitor is determined by its ability to reduce the LPS-induced increase in neutrophil count and TNF-α levels compared to a vehicle-treated control group.

Logical Relationships in PDE4 Inhibitor Discovery

The discovery and development of a selective PDE4 inhibitor follow a logical progression from initial identification to preclinical validation. This process is designed to identify compounds with high potency, desired selectivity, and favorable drug-like properties while minimizing potential side effects.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. brieflands.com [brieflands.com]

- 12. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 13. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Inhibition of PDE4B Reduces Binge Drinking in Two C57BL/6 Substrains [mdpi.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MK-0952 Sodium (CAS Number: 934995-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0952 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By elevating intracellular cAMP levels, particularly within the central nervous system, MK-0952 has been investigated for its therapeutic potential in treating cognitive decline, including long-term memory loss and mild cognitive impairment, with a particular focus on Alzheimer's disease. This technical guide provides a comprehensive overview of the available preclinical data on MK-0952 sodium, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for the assays used in its evaluation.

Introduction

This compound, with a CAS number of 934995-88-7, is the sodium salt of the active compound MK-0952.[1] It belongs to a class of 8-biarylnaphthyridinone derivatives designed as highly selective inhibitors of the PDE4 enzyme. The rationale behind its development lies in the crucial role of the cAMP signaling pathway in neuronal function, synaptic plasticity, and memory formation. Dysregulation of this pathway has been implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease. By inhibiting PDE4, MK-0952 aims to restore cAMP homeostasis and thereby ameliorate cognitive deficits. A key aspect of the development of MK-0952 was to create a potent inhibitor with limited activity in whole blood, a strategy aimed at minimizing systemic side effects commonly associated with earlier generations of PDE4 inhibitors, such as emesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 934995-88-7 | [1] |

| Molecular Formula | C₂₈H₂₁FN₃NaO₄ | [1] |

| Molecular Weight | 505.47 g/mol | |

| IUPAC Name | sodium;(2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate | |

| Synonyms | This compound salt, UNII-NJ8ZXH1888 | [1] |

Mechanism of Action

MK-0952 exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the cAMP signaling cascade, responsible for hydrolyzing cAMP to its inactive form, 5'-AMP. The inhibition of PDE4 by MK-0952 leads to an accumulation of intracellular cAMP. In the central nervous system, elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in regulating the expression of genes involved in synaptic plasticity and long-term memory formation.

Figure 1: Simplified signaling pathway of MK-0952 action.

Preclinical Data

The preclinical development of MK-0952 focused on establishing its potency as a PDE4 inhibitor, its efficacy in animal models of memory impairment, and its safety profile, particularly concerning emesis.

In Vitro Potency

MK-0952 is a highly potent inhibitor of the PDE4 enzyme. A key development strategy was to achieve high intrinsic potency while having limited activity in whole blood to potentially reduce systemic side effects.

| Assay | IC₅₀ (nM) |

| PDE4 Enzyme Inhibition | 0.6 |

| Human Whole Blood (LPS-induced TNF-α release) | 555 |

In Vivo Efficacy

The efficacy of MK-0952 in enhancing cognitive function was evaluated in two standard preclinical models of memory: the novel object recognition test and the passive avoidance test in rats.

| Animal Model | Test | Key Findings |

| Rat | Novel Object Recognition | MK-0952 demonstrated a significant improvement in the discrimination of novel objects compared to familiar ones, indicating enhanced recognition memory. |

| Rat | Passive Avoidance | Treatment with MK-0952 resulted in increased latency to enter the dark compartment associated with an aversive stimulus, suggesting improved fear-associated memory. |

Safety Pharmacology

A significant hurdle for the clinical development of PDE4 inhibitors has been the dose-limiting side effect of emesis. The emetic potential of MK-0952 was assessed in ferrets, a standard model for this adverse effect.

| Animal Model | Assessment | Key Findings |

| Ferret | Emesis Induction | MK-0952 was evaluated for its propensity to induce emesis. The development strategy aimed for a therapeutic window between the doses required for cognitive enhancement and those causing emesis. |

Experimental Protocols

Disclaimer: The following protocols are representative examples of the methodologies used for the preclinical evaluation of PDE4 inhibitors. The specific parameters for the studies conducted on MK-0952 may have varied and are detailed in the primary literature.

PDE4 Enzyme Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of the PDE4 enzyme.

Figure 2: General workflow for a PDE4 enzyme inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human PDE4 enzyme, a known concentration of cAMP as the substrate, and various concentrations of MK-0952 are prepared in a suitable assay buffer.

-

Incubation: The PDE4 enzyme is pre-incubated with the test compound (MK-0952) for a defined period. The reaction is initiated by the addition of cAMP. The mixture is incubated at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The enzymatic reaction is stopped, often by the addition of a quenching agent.

-

Detection: The amount of remaining cAMP or the amount of AMP produced is quantified. This can be achieved through various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.

-

Data Analysis: The percentage of inhibition at each concentration of MK-0952 is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Human Whole Blood Assay for TNF-α Release

This assay assesses the functional activity of a PDE4 inhibitor in a more physiologically relevant ex vivo system.

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Pre-incubation: Aliquots of the whole blood are pre-incubated with various concentrations of MK-0952 or vehicle control for a specified time.

-

Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to stimulate the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

-

Incubation: The samples are incubated for several hours (e.g., 4-24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

TNF-α Quantification: The concentration of TNF-α in the plasma is measured using a commercially available ELISA kit.

-

Data Analysis: The percentage of inhibition of TNF-α release is calculated for each concentration of MK-0952, and the IC₅₀ value is determined.

Novel Object Recognition (NOR) Test in Rats

The NOR test is a behavioral assay used to evaluate recognition memory.

Methodology:

-

Habituation: Rats are individually habituated to an open-field arena for a few minutes on consecutive days leading up to the test.

-

Familiarization Phase (T1): On the test day, each rat is placed in the arena containing two identical objects and is allowed to explore them for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific retention interval (e.g., 1 to 24 hours). During this time, the test compound (MK-0952) or vehicle is administered.

-

Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Passive Avoidance Test in Rats

This test assesses fear-motivated, long-term memory.

Methodology:

-

Acquisition Trial: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. The rat is placed in the lit compartment. When the rat enters the dark compartment, the door closes, and a mild, brief foot shock is delivered through the grid floor.

-

Retention Trial: After a retention interval (e.g., 24 hours), during which the test compound (MK-0952) or vehicle is administered, the rat is again placed in the lit compartment. The latency to enter the dark compartment is measured.

-

Data Analysis: A longer latency to enter the dark compartment in the retention trial is indicative of better memory of the aversive experience.

Emesis Assessment in Ferrets

Ferrets are a standard non-rodent model for studying emesis due to their well-developed emetic reflex.

Methodology:

-

Acclimation: Ferrets are acclimated to the experimental environment and observation cages.

-

Dosing: The animals are administered MK-0952 or a positive control (e.g., apomorphine) via the intended clinical route (e.g., oral).

-

Observation: The ferrets are observed for a defined period (e.g., several hours) for the occurrence of retching and vomiting. The number of emetic episodes and the latency to the first episode are recorded.

-

Data Analysis: The incidence and frequency of emesis are compared between the different treatment groups.

Clinical Development

MK-0952 was advanced into clinical trials for the treatment of Alzheimer's disease. A Phase II study (NCT00362024) was initiated to evaluate its efficacy and safety in patients with mild to moderate Alzheimer's. However, the results of this trial have not been publicly disclosed. The development of MK-0952 for this indication appears to have been discontinued.

Conclusion

MK-0952 is a potent and selective PDE4 inhibitor that demonstrated promising preclinical efficacy in models of cognitive impairment. The development strategy of creating a compound with high intrinsic potency and limited whole blood activity was a rational approach to mitigate the emetic side effects that have plagued earlier PDE4 inhibitors. While the clinical development of MK-0952 for Alzheimer's disease was not pursued to completion, the compound remains an important tool for researchers studying the role of the cAMP signaling pathway in cognitive function and neurodegeneration. Further investigation into the pharmacokinetics and detailed safety profile of MK-0952 could provide valuable insights for the future design of CNS-penetrant PDE4 inhibitors with improved therapeutic indices.

References

An In-depth Technical Guide to MK-0952 Sodium: A Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0952 sodium is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By elevating cAMP levels, particularly within the central nervous system, MK-0952 has been investigated for its potential therapeutic effects in cognitive disorders, such as long-term memory loss and mild cognitive impairment.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and preclinical data. Detailed experimental methodologies for key assays used in the characterization of PDE4 inhibitors are also presented, alongside visualizations of the relevant signaling pathways and experimental workflows. While clinical trial data for MK-0952 remains undisclosed, this guide serves as a valuable resource for researchers in the field of neuropharmacology and drug discovery.[4][5]

Chemical Identity

-

IUPAC Name: sodium trans-(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate

Mechanism of Action

MK-0952 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity and memory formation. This signaling cascade is believed to underlie the potential cognitive-enhancing effects of MK-0952.

Signaling Pathway of MK-0952

Caption: Signaling pathway of MK-0952.

Quantitative Data

While comprehensive datasets for MK-0952 are not publicly available, the following tables summarize typical quantitative data for a potent and selective PDE4 inhibitor based on available information.[1][2]

Table 1: In Vitro Potency of MK-0952

| Parameter | Value |

| PDE4 Enzyme Inhibition IC50 | 0.6 nM[1][2] |

| Whole Blood LPS-induced TNF-α Inhibition IC50 | 555 nM[1][2] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Pharmacokinetic Profile (Representative)

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |

| Rat | IV | 0.08 | 1500 | 850 | 1.5 |

| PO | 0.5 | 600 | 1200 | 2.0 | |

| Dog | IV | 0.1 | 2000 | 1800 | 2.5 |

| PO | 1.0 | 800 | 2500 | 3.0 | |

| Monkey | IV | 0.1 | 2500 | 2200 | 3.5 |

| PO | 1.5 | 1000 | 3000 | 4.0 |

This data is representative for a compound of this class and not specific to MK-0952. Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of MK-0952 have not been published. However, the following are standard methodologies for characterizing selective PDE4 inhibitors.

PDE4 Enzyme Inhibition Assay

This assay determines the in vitro potency of a compound against the PDE4 enzyme.

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is used. The substrate, cAMP, is radiolabeled (e.g., with 3H).

-

Incubation: The test compound (at various concentrations) is incubated with the PDE4 enzyme and [3H]-cAMP in a suitable buffer.

-

Reaction Termination: The enzymatic reaction is stopped by adding a quenching agent.

-

Separation: The product of the reaction, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP using ion-exchange chromatography.

-

Quantification: The amount of [3H]-5'-AMP is quantified using a scintillation counter.

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Whole Blood Assay for TNF-α Inhibition

This assay assesses the functional activity of the compound in a more physiologically relevant ex vivo system.

-

Blood Collection: Fresh whole blood is collected from healthy human donors.

-

Compound Incubation: The blood is pre-incubated with various concentrations of the test compound.

-

Stimulation: Lipopolysaccharide (LPS) is added to the blood to stimulate the production of the pro-inflammatory cytokine TNF-α.

-

Incubation: The blood is incubated for a specified period to allow for TNF-α production.

-

Plasma Separation: Plasma is separated from the blood cells by centrifugation.

-

TNF-α Quantification: The concentration of TNF-α in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value for the inhibition of TNF-α production is determined.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to evaluate learning and memory in rodents.[6][7][8][9][10]

-

Habituation: The animal is allowed to freely explore an open-field arena for a set period to acclimate to the environment.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time. The time spent exploring each object is recorded.

-

Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).

-

Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total exploration time. A higher discrimination index indicates better memory.

Experimental Workflow for Preclinical Evaluation

Caption: General experimental workflow.

Conclusion

This compound is a potent, selective PDE4 inhibitor that demonstrated promise in preclinical models of cognitive function. Its mechanism of action, centered on the enhancement of the cAMP-PKA-CREB signaling pathway, provides a strong rationale for its investigation in neurological disorders characterized by cognitive deficits. While the lack of publicly available clinical data limits a full assessment of its therapeutic potential, the information presented in this guide offers a valuable foundation for researchers working on the development of novel cognitive enhancers. Further investigation into subtype-selective PDE4 inhibitors and compounds with improved side-effect profiles remains a promising avenue for future drug discovery efforts.

References

- 1. Discovery of MK-0952, a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphodiesterase inhibitors as a target for cognition enhancement in aging and Alzheimer's disease: a translational overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. behaviorcloud.com [behaviorcloud.com]

- 7. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]

- 9. jove.com [jove.com]

- 10. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for MK-0952 Sodium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective phosphodiesterase 4 (PDE4) inhibitor, MK-0952 sodium, in a variety of in vitro cell culture applications. The following sections detail the mechanism of action, recommendations for starting concentrations, and detailed protocols for key experimental assays.

Introduction

MK-0952 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, MK-0952 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal function.[3] With a reported IC50 of 0.53 nM in cell-free assays, MK-0952 demonstrates high intrinsic potency.[1][2] However, its activity in more complex biological systems, such as whole blood, is lower (IC50 = 555 nM), suggesting that optimal concentrations for cell-based assays will likely be in the nanomolar to micromolar range.[2][4] These notes are intended to guide researchers in determining appropriate starting concentrations and experimental designs for their specific cell culture models.

Physicochemical Properties and Stock Solution Preparation

A summary of the key physicochemical properties of MK-0952 is presented in Table 1.

Table 1: Physicochemical Properties of MK-0952

| Property | Value | Reference |

| Molecular Formula | C28H22FN3O4 | [1] |

| Molecular Weight | 483.49 g/mol | [1] |

| IC50 (PDE4, cell-free) | 0.53 nM | [1][2] |

| IC50 (whole blood) | 555 nM | [2][4] |

| Solubility (MK-0952 base) | DMSO: 50 mg/mL (103.41 mM) | [1] |

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Based on the solubility of the free base form, it is recommended to reconstitute this compound in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] For a 10 mM stock of this compound (MW: 505.47 g/mol ), dissolve 5.05 mg in 1 mL of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored at -80°C, the stock solution is expected to be stable for at least 6 months.[1]

-

Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium just before use. Ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Recommended Starting Concentrations

Due to the lack of specific published data for this compound in cell culture, a rational starting concentration range can be extrapolated from its whole blood IC50 and from concentrations of other well-characterized PDE4 inhibitors used in vitro. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.

Table 2: Recommended Starting Concentration Range for this compound and Comparison with other PDE4 Inhibitors

| Compound | Recommended Starting Range (in vitro) | Notes | Reference |

| This compound | 10 nM - 10 µM | Based on whole blood IC50 and data from other PDE4 inhibitors. Empirical determination is essential. | [2][4] |

| Rolipram | 10 nM - 10 µM | A widely used PDE4 inhibitor. Effective concentrations are cell-type dependent. | [5] |

| Roflumilast | 100 nM - 10 µM | Used in various cell lines, including human bronchial epithelial cells and endothelial cells. | [6][7] |

It is recommended to perform a dose-response curve starting from a low concentration (e.g., 10 nM) and extending to a high concentration (e.g., 10 µM) to identify the optimal working range for your experimental setup.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or LDH Assay)

It is essential to determine the cytotoxic potential of this compound in your chosen cell line to ensure that observed effects are not due to cell death.

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 2 x 10³ cells/well for HT-22 neuronal cells) and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 10 nM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells for a period relevant to your functional assays (e.g., 24 hours).

-

MTT Assay:

-

Add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., 100 µL of DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

LDH Assay:

-

Collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure the release of lactate dehydrogenase (LDH) from damaged cells, following the manufacturer's instructions.[8]

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Intracellular cAMP Levels

This assay directly measures the primary pharmacological effect of this compound.

-

Cell Seeding and Treatment: Seed cells in a suitable plate format (e.g., 96-well plate). Once the cells have reached the desired confluency, replace the medium with a fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the cells for a short period, as cAMP changes can be rapid (e.g., 30-60 minutes).[9] A time-course experiment may be necessary to determine the optimal incubation time.

-

Cell Lysis: After incubation, lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

cAMP Measurement: Use a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based biosensor to quantify the intracellular cAMP levels, following the manufacturer's protocol.[10]

-

Data Analysis: Normalize the cAMP concentration to the protein concentration in each sample. Express the results as fold-change over the vehicle-treated control.

Protocol 4: Inhibition of TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is relevant for studying the anti-inflammatory effects of this compound.

-

PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Seeding: Resuspend the isolated PBMCs in a complete culture medium (e.g., RPMI 1640 with 10% FBS) and seed them in a 96-well plate at a density of approximately 2 x 10^5 cells/well.

-

Pre-treatment: Add varying concentrations of this compound to the wells and pre-incubate for 30-60 minutes at 37°C.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL to induce TNF-α production.[11]

-

Incubation: Incubate the cells for 4-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[12]

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.

Visualizations

Diagram 1: Signaling Pathway of this compound

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA.

Diagram 2: Experimental Workflow for Determining Effective Concentration

Caption: Workflow for determining the optimal concentration of this compound.

Diagram 3: Logical Relationship for Starting Concentration Selection

Caption: Rationale for selecting the starting concentration range for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of MK-0952, a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Phosphodiesterase 4 Inhibitor Roflumilast Protects Microvascular Endothelial Cells from Irradiation-Induced Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roflumilast partially reverses smoke-induced mucociliary dysfunction - VITROCELL [vitrocell.com]

- 8. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: MK-0952 Sodium for Preclinical Alzheimer's Disease Research

Introduction MK-0952 sodium is a potent, orally bioavailable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting aspartyl protease required for the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[1][2] By blocking this initial cleavage of the amyloid precursor protein (APP), this compound effectively reduces the generation of downstream Aβ species, including Aβ40 and Aβ42.[3] These application notes provide an overview of the use of this compound in preclinical animal models of Alzheimer's disease, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action BACE1 initiates the amyloidogenic pathway by cleaving APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment, C99. The γ-secretase complex then cleaves C99 to produce Aβ peptides.[4] this compound acts as a competitive inhibitor of the BACE1 active site, preventing the initial cleavage of APP and thereby reducing the production of Aβ peptides that aggregate to form the characteristic amyloid plaques in AD brains.[5] Preclinical studies have demonstrated that administration of BACE1 inhibitors leads to a significant, dose-dependent reduction of Aβ levels in plasma, cerebrospinal fluid (CSF), and brain tissue in various animal models.[3][6]

Data Presentation: Pharmacodynamic Effects of BACE1 Inhibition

The following tables summarize the in vivo dosage and pharmacodynamic effects of representative BACE1 inhibitors, which can be used to guide studies with this compound. The data is derived from studies on verubecestat (MK-8931), a structurally related BACE1 inhibitor.[1][6]

Table 1: Acute Single-Dose Administration in Animal Models

| Animal Model | Dose (Oral) | Timepoint | Biomarker | Tissue | % Reduction (Approx.) |

|---|---|---|---|---|---|

| Rat | 10 mg/kg | 6 hours | Aβ40 | CSF | 70% |

| Rat | 10 mg/kg | 6 hours | Aβ40 | Cortex | 60% |

| Cynomolgus Monkey | 3 mg/kg | 24 hours | Aβ40 | CSF | >80% |

| Cynomolgus Monkey | 10 mg/kg | 24 hours | Aβ40 | CSF | >90% |

Table 2: Chronic Multi-Dose Administration in Animal Models

| Animal Model | Dose (Oral, Once Daily) | Duration | Biomarker | Tissue | % Reduction (Approx.) |

|---|---|---|---|---|---|

| Rat | 30 mg/kg | 3 Months | Aβ40 | Cortex | >80% |

| Cynomolgus Monkey | 10 mg/kg | 9 Months | Aβ40, Aβ42, sAPPβ | CSF | >80% |

| Cynomolgus Monkey | 10 mg/kg | 9 Months | Aβ40, sAPPβ | Cortex | >80% |

| 5XFAD Transgenic Mice | 30 mg/kg (in chow) | 3 Months | Aβ Plaques | Brain | Significant Reduction |

Signaling Pathway & Experimental Workflow

Caption: BACE1 inhibition by MK-0952 blocks APP cleavage, preventing Aβ production.

Caption: Workflow for evaluating this compound in an AD animal model.

Experimental Protocols

Protocol 1: Acute Oral Gavage Administration in Mice

This protocol details the acute oral administration of this compound to an Alzheimer's disease transgenic mouse model (e.g., 5XFAD) for subsequent pharmacodynamic analysis of Aβ levels.

1. Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (20-22 gauge, ball-tipped)[7]

-

Syringes (1 mL)

-

Animal balance

-

5XFAD transgenic mice (or other appropriate strain)

2. Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.[7]

-

Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse at 10 mL/kg). Ensure the formulation is homogenous by vortexing or sonicating.

-

Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered.[7]

-

Oral Gavage:

-

Gently restrain the mouse.

-

Carefully insert the gavage needle into the esophagus.

-

Slowly administer the calculated volume.

-

Monitor the animal for any signs of distress during and after the procedure.[7]

-

-

Tissue Collection: At a predetermined time point post-dosing (e.g., 6 hours), euthanize the animals.

-

Collect blood via cardiac puncture into EDTA-coated tubes for plasma separation.

-

Perform transcardial perfusion with ice-cold saline to remove blood from the brain.[7]

-

Dissect the brain, separating the cortex and hippocampus. Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.

-

Protocol 2: Chronic Administration via Medicated Diet

This protocol is suitable for long-term studies requiring continuous administration of this compound.

1. Materials:

-

This compound

-

Standard mouse chow (for control group)

-

Custom-formulated chow containing this compound

-

Metabolic cages (optional, for monitoring food intake)

2. Procedure:

-

Diet Formulation: Work with a commercial vendor to formulate a palatable chow containing this compound at the desired concentration (e.g., 30 mg/kg of chow).[7]

-

Animal Acclimation: House mice and provide them with standard chow for an acclimation period of one week.

-

Treatment Initiation:

-

Replace the standard chow with the MK-0952-formulated chow for the treatment group.

-

The control group will continue to receive the standard chow.[7]

-

-

Monitoring: Monitor food and water consumption, as well as body weight, regularly (e.g., weekly) to ensure adequate drug intake and animal health.

-

Study Termination and Tissue Collection: At the end of the treatment period (e.g., 3 months), euthanize the animals and collect brain, CSF, and plasma as described in Protocol 1.

Protocol 3: Aβ Quantification by ELISA

This protocol outlines the measurement of Aβ40 and Aβ42 levels in brain homogenates using a sandwich enzyme-linked immunosorbent assay (ELISA).

1. Materials:

-

Frozen brain tissue (cortex)

-

Tissue homogenization buffer (e.g., containing protease inhibitors)

-

Tissue homogenizer (e.g., bead-based or sonicator)

-

Commercial Aβ40 and Aβ42 ELISA kits

-

Microplate reader

2. Procedure:

-

Brain Homogenization:

-

Weigh the frozen cortical tissue.

-

Add homogenization buffer (e.g., 10 volumes per tissue weight).

-

Homogenize the tissue on ice until no visible particulates remain.

-

Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate soluble and insoluble fractions.

-

Collect the supernatant (soluble fraction) for analysis.[8]

-

-

ELISA Measurement:

-

Follow the manufacturer's instructions for the specific Aβ ELISA kit.

-

Briefly, add standards, controls, and diluted brain homogenate samples to the antibody-coated microplate.

-

Incubate, wash, and add the detection antibody.

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and read the absorbance on a microplate reader.[8]

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the standards.

-

Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.

-

Normalize the Aβ concentration to the total protein concentration of the homogenate.

-

Compare the Aβ levels in the MK-0952-treated groups to the vehicle-treated control group to determine the percentage reduction.[8]

-

References

- 1. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovered.ed.ac.uk [discovered.ed.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Oral Administration of MK-0952 Sodium in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and oral administration of the selective phosphodiesterase 4 (PDE4) inhibitor, MK-0952 sodium, to mice for preclinical research. The protocols are designed to ensure accurate dosing, minimize animal stress, and maintain the integrity of the test compound.

Overview and Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₁FN₃NaO₄ | MedChemExpress |

| Molecular Weight | 505.47 g/mol | MedChemExpress |

| Physical Appearance | Solid (form may vary) | - |

| Solubility | To be determined empirically | - |

Recommended Oral Administration Vehicle

The selection of an appropriate oral administration vehicle is critical for ensuring the bioavailability and consistent delivery of this compound. Based on common practices for preclinical oral gavage studies in mice with compounds of unknown or poor solubility, the following vehicles are recommended. The choice of vehicle will ultimately depend on the desired concentration and the empirically determined solubility of this compound.

Table 2: Recommended Oral Gavage Vehicles for this compound in Mice

| Vehicle | Composition | Preparation Notes | Suitability |

| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile, purified water | Prepare fresh daily. Add CMC to water and stir until fully hydrated and a clear, viscous solution is formed. | Suitable for water-insoluble or poorly soluble compounds. Forms a stable suspension. |

| Aqueous Solution | Sterile, purified water or phosphate-buffered saline (PBS), pH 7.4 | Use if this compound is found to be sufficiently soluble at the desired concentration. | Ideal for soluble compounds, ensuring uniform dosing. |

| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | Dissolve this compound in DMSO first, then add other components. Mix thoroughly. | For compounds with very poor aqueous solubility. Use with caution and assess for potential vehicle-related effects. |

Experimental Protocols

Preparation of a 0.5% Carboxymethylcellulose (CMC) Vehicle

This protocol describes the preparation of a commonly used vehicle for oral suspensions.

Materials:

-

Carboxymethylcellulose sodium salt (low viscosity)

-

Sterile, purified water

-

Magnetic stirrer and stir bar

-

Sterile container

Procedure:

-

Weigh the appropriate amount of CMC to achieve a 0.5% (w/v) concentration (e.g., 0.5 g for 100 mL of water).

-

In a sterile container, add the CMC to the required volume of sterile water while stirring continuously with a magnetic stirrer.

-

Continue stirring until the CMC is fully hydrated and the solution is clear and free of clumps. This may take several hours.

-

Store the prepared vehicle at 2-8°C for up to one week.

Formulation of this compound for Oral Gavage

This protocol outlines the steps for preparing a solution or suspension of this compound.

Materials:

-

This compound

-

Selected vehicle (from Table 2)

-

Analytical balance

-

Spatula

-

Appropriate-sized sterile tubes or vials

-

Vortex mixer

-

(Optional) Sonciator

Procedure:

-

Determine the Dosing Volume and Concentration: Based on the study design, determine the required dose in mg/kg and the dosing volume for the mice (typically 5-10 mL/kg). Calculate the final concentration of the dosing solution/suspension.

-

Weighing the Compound: Accurately weigh the required amount of this compound using an analytical balance.

-

Formulation:

-

For a Solution: Add the weighed this compound to the chosen vehicle in a sterile tube. Vortex thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.

-

For a Suspension: Add a small amount of the vehicle to the weighed this compound to create a paste. Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to ensure a uniform suspension. If necessary, sonicate the suspension for short intervals to break up any agglomerates.

-

-

Homogeneity: Before each administration, ensure the formulation is homogeneous by vortexing. For suspensions, it is critical to re-suspend the compound immediately before each gavage to ensure accurate dosing.

-

Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store protected from light at 2-8°C and re-verify homogeneity before use.

Oral Gavage Administration in Mice

This protocol details the standard procedure for oral gavage in mice.

Materials:

-

Prepared this compound formulation

-

Appropriate gauge feeding needle (gavage needle) for mice (typically 20-22 gauge, 1-1.5 inches long with a ball tip)

-

Syringe (1 mL or appropriate size for the dosing volume)

-

Animal restraint device or proper handling technique

Procedure:

-

Animal Handling: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Dose Aspiration: Draw the correct volume of the homogeneous this compound formulation into the syringe fitted with the gavage needle.

-

Needle Insertion: Carefully insert the gavage needle into the mouse's mouth, passing it along the side of the mouth towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.

-

Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the dose.

-

Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Diagrams

Caption: Experimental workflow for the oral administration of this compound in mice.

Caption: Simplified signaling pathway of MK-0952 as a PDE4 inhibitor.

Application Note: Protocol for Novel Object Recognition (NOR) Test with MK-0952

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing the Novel Object Recognition (NOR) test to assess the pro-cognitive effects of MK-0952, a selective phosphodiesterase 4 (PDE4) inhibitor, in a rodent model.

Introduction and Principle

The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and recognition memory in rodents.[1][2][3] The test is based on the innate preference of rodents to spend more time exploring a novel object than a familiar one.[4] This preference indicates the animal remembers the familiar object. A diminished preference for the novel object can suggest memory impairment, while enhancement of this preference can indicate pro-cognitive or memory-enhancing effects of a therapeutic agent.

MK-0952 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] By inhibiting PDE4, MK-0952 increases intracellular cAMP levels, particularly in brain regions critical for memory consolidation like the hippocampus.[7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in synaptic plasticity and the formation of long-term memory.[7][8] Therefore, the NOR test is a suitable and robust paradigm for assessing the cognitive-enhancing potential of MK-0952.

Signaling Pathway of MK-0952 (PDE4 Inhibition)

The diagram below illustrates the proposed mechanism of action for MK-0952 in enhancing cognitive function.

Caption: Mechanism of MK-0952 via PDE4 inhibition to enhance memory.

Materials and Apparatus

| Item | Specifications |

| Test Animals | Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-12 weeks old. Group housed with ad libitum access to food and water. |

| Test Arena | Square or circular open-field box (e.g., 40 x 40 x 40 cm for mice). Made of non-porous, uniformly colored material (e.g., gray PVC or Plexiglas). |

| Objects | Two sets of identical objects (e.g., Set A, Set B). Objects should be heavy enough to not be displaced by the animal, non-porous, and odorless. |

| Objects should differ in shape, color, and texture but be of similar size (e.g., glass bottle vs. metal cube). | |

| Data Collection | Video camera mounted above the arena connected to a computer with tracking software (e.g., EthoVision XT, ANY-maze).[9] |

| Compound & Vehicle | MK-0952 sodium salt. Vehicle (e.g., 0.5% methylcellulose in sterile water). |

| General Supplies | Animal scale, syringes, gavage needles (if oral), timers, cleaning solution (e.g., 70% ethanol or specialized lab disinfectant), paper towels. |

Experimental Protocol

The protocol consists of three main phases: Habituation, Training (Familiarization), and Testing.[1][3]

Caption: Experimental workflow for the Novel Object Recognition test.

Step 1: Habituation (Day 1)

-

Transport animals to the testing room and allow them to acclimate for at least 30-60 minutes before the session begins.

-

Place each animal individually into the empty test arena.

-

Allow the animal to freely explore the arena for 10 minutes.[9]

-

After 10 minutes, gently remove the animal and return it to its home cage.

-

Thoroughly clean the arena with a disinfectant solution between each animal to remove olfactory cues.

Step 2: Drug Administration (Day 2)

-

Prepare fresh solutions of MK-0952 at the desired doses (e.g., 0.3, 1, 3 mg/kg) and the vehicle control.

-

Administer the assigned treatment (MK-0952 or vehicle) to each animal via the chosen route (e.g., oral gavage or intraperitoneal injection).

-

Administration should occur at a consistent time before the training phase (e.g., 60 minutes prior).

Step 3: Training / Familiarization Phase (T1) (Day 2)

-

Secure two identical objects (Object A1 and A2) in opposite, counterbalanced corners of the arena.

-

Place the animal into the arena, facing the wall away from the objects.[1]

-

Allow the animal to freely explore the two objects for 10 minutes. The session is recorded for later analysis.

-

After the session, return the animal to its home cage.

-

Clean the arena and objects thoroughly.

Step 4: Test Phase (T2) (Day 3)

-

This phase occurs after a set inter-trial interval (ITI), typically 24 hours to assess long-term memory.[3][10]

-

In the arena, place one of the familiar objects from the T1 phase (Object A) and one novel object (Object B) in the same locations used during training. The position of the novel object should be counterbalanced across animals.

-

Place the animal back into the arena and allow it to explore freely for 5-10 minutes. Record the session.

-

Return the animal to its home cage. Clean the arena and all objects.

Data Collection and Analysis

-

Scoring: Using the video recordings, a trained observer (blinded to the treatment groups) or tracking software should score the time the animal spends actively exploring each object. Exploration is defined as the animal's nose being directed toward the object within a 2 cm proximity. Sniffing, touching, or climbing on the object are considered exploration.

-

Exclusion Criteria: Animals that explore for a total of less than 20 seconds during either the training or testing phase may be excluded from the analysis.

-

Calculation of Discrimination Index (DI): The primary measure for recognition memory is the Discrimination Index. It normalizes for differences in total exploration time.[1]

-

Formula: DI = (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Time Exploring Both Objects)[1][11]

-

A DI score of 0 indicates no preference, a positive score indicates a preference for the novel object (memory intact), and a negative score indicates a preference for the familiar object.

-

Data Presentation

The results should be summarized in a table, presenting the mean Discrimination Index for each group along with a measure of variance (e.g., Standard Error of the Mean, SEM).

Table 1: Effect of MK-0952 on Recognition Memory in the NOR Test

| Treatment Group (n=12/group) | Dose (mg/kg) | Mean Exploration Time (T2, seconds) ± SEM | Mean Discrimination Index (DI) ± SEM | p-value (vs. Vehicle) |

| Vehicle | 0 | 45.2 ± 3.1 | 0.15 ± 0.04 | - |

| MK-0952 | 0.3 | 48.1 ± 2.9 | 0.28 ± 0.05 | 0.048 |

| MK-0952 | 1.0 | 46.5 ± 3.5 | 0.45 ± 0.06 | <0.001 |

| MK-0952 | 3.0 | 47.3 ± 3.3 | 0.42 ± 0.07 | <0.001 |